molecular formula C21H25N7O B11178778 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4'-methyl-2'-pyrrolidin-1-yl-4,5'-bipyrimidin-6(1H)-one

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4'-methyl-2'-pyrrolidin-1-yl-4,5'-bipyrimidin-6(1H)-one

Cat. No.: B11178778
M. Wt: 391.5 g/mol
InChI Key: LSQNIBSHINACKW-UHFFFAOYSA-N
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Description

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4’-methyl-2’-pyrrolidin-1-yl-4,5’-bipyrimidin-6(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity and is often found in pharmaceutical agents.

Preparation Methods

The synthesis of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4’-methyl-2’-pyrrolidin-1-yl-4,5’-bipyrimidin-6(1H)-one involves multiple steps. The synthetic route typically starts with the preparation of the quinazoline core, followed by the introduction of the ethoxy and methyl groups. The final steps involve the formation of the bipyrimidinone structure and the attachment of the pyrrolidinyl group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4’-methyl-2’-pyrrolidin-1-yl-4,5’-bipyrimidin-6(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to bind to certain proteins, inhibiting their activity and leading to various biological effects. The ethoxy and methyl groups may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C21H25N7O

Molecular Weight

391.5 g/mol

IUPAC Name

2-(2-methylanilino)-4-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-1H-pyrimidin-6-one

InChI

InChI=1S/C21H25N7O/c1-14-6-4-5-7-17(14)24-20-25-18(12-19(29)26-20)16-13-22-21(23-15(16)2)28-10-8-27(3)9-11-28/h4-7,12-13H,8-11H2,1-3H3,(H2,24,25,26,29)

InChI Key

LSQNIBSHINACKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CC(=O)N2)C3=CN=C(N=C3C)N4CCN(CC4)C

Origin of Product

United States

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